4-Bromo-2,5-dimethyl-1h-indene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
543698-85-7 |
|---|---|
Molecular Formula |
C11H11Br |
Molecular Weight |
223.11 g/mol |
IUPAC Name |
4-bromo-2,5-dimethyl-1H-indene |
InChI |
InChI=1S/C11H11Br/c1-7-5-9-4-3-8(2)11(12)10(9)6-7/h3-4,6H,5H2,1-2H3 |
InChI Key |
QQXQXBXFLHDUPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C1)C=CC(=C2Br)C |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity of 4 Bromo 2,5 Dimethyl 1h Indene
Nucleophilic Substitution Reactions of the Bromine Atom
The bromine atom attached to the aromatic ring of 4-Bromo-2,5-dimethyl-1H-indene is susceptible to nucleophilic substitution, a fundamental class of reactions in organic chemistry. nbinno.comlibretexts.org These reactions involve the replacement of the bromide ion, a good leaving group, by a nucleophile. The reaction can proceed through two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).
In an SN1 reaction, the rate-determining step is the unimolecular ionization of the substrate to form a carbocation intermediate. This pathway is favored by polar protic solvents, which can stabilize both the carbocation and the leaving group. organic-chemistry.org For this compound, the formation of an aryl cation is generally unstable, making the SN1 pathway less likely under typical conditions.
The SN2 mechanism, conversely, is a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. youtube.comlibretexts.org This bimolecular reaction is sensitive to steric hindrance around the reaction center. libretexts.org The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. pressbooks.pub Given the sp² hybridization of the carbon atom bearing the bromine, classic backside attack as seen in aliphatic systems is not possible. However, related nucleophilic aromatic substitution (SNAr) mechanisms can occur, particularly if activating groups are present on the ring, though this is not the case for this compound.
The reactivity in nucleophilic substitution is also influenced by the strength of the carbon-halogen bond. The C-Br bond is weaker than C-Cl and C-F bonds, making bromo compounds generally more reactive in these substitutions. libretexts.org
Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent handle for such transformations.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. libretexts.org These reactions typically involve an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.comyoutube.com
The Suzuki-Miyaura coupling utilizes an organoboron reagent, such as a boronic acid or ester, in the presence of a base. libretexts.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.orgnih.gov A study on the Suzuki coupling of the related 4-bromo-2-methyl-1H-indanone demonstrated that these reactions can proceed efficiently with various arylboronic acids containing both electron-donating and electron-withdrawing groups, often with low catalyst loading and without the need for an inert atmosphere. semanticscholar.org It is expected that this compound would behave similarly, allowing for the synthesis of a variety of 4-aryl-2,5-dimethyl-1H-indenes.
| Coupling Partner | Catalyst System | Product | Yield | Reference |
| Phenylboronic acid | Pd(OAc)₂/TBAB/PEG400 | 4-Phenyl-2,5-dimethyl-1H-indene (expected) | High (inferred) | semanticscholar.org |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd(OAc)₂/TBAB/PEG400 | 4-(3,5-Bis(trifluoromethyl)phenyl)-2,5-dimethyl-1H-indene (expected) | Very High (inferred) | semanticscholar.org |
The Negishi coupling employs an organozinc reagent. wikipedia.org This reaction is particularly useful for the formation of C(sp³)-C(sp²) bonds and can be carried out under mild conditions. mit.edunih.govacs.org The use of specific biaryldialkylphosphine ligands, such as CPhos, has been shown to effectively promote the coupling of secondary alkylzinc halides with aryl bromides. mit.eduorganic-chemistry.org
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.orgdntb.gov.ua This reaction has become a widely used method for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.orgjk-sci.com The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. jk-sci.comyoutube.com Different generations of catalyst systems have been developed to improve the efficiency and scope of this transformation. wikipedia.org
Grignard Reagent Formation and Subsequent Reactions
The bromine atom in this compound can be converted into a Grignard reagent by reacting it with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran. wikipedia.orgyoutube.com The formation of the Grignard reagent, 4-magnesiobromo-2,5-dimethyl-1H-indene, transforms the electrophilic carbon of the C-Br bond into a highly nucleophilic carbon. wikipedia.orgyoutube.com
This Grignard reagent is a powerful tool for the formation of new carbon-carbon bonds. masterorganicchemistry.com It can react with a wide variety of electrophiles, including:
Aldehydes and ketones: to form secondary and tertiary alcohols, respectively, after acidic workup. libretexts.orgmasterorganicchemistry.com
Esters: to yield tertiary alcohols after the addition of two equivalents of the Grignard reagent. masterorganicchemistry.commasterorganicchemistry.com
Carbon dioxide: to produce a carboxylic acid upon protonation. masterorganicchemistry.com
Epoxides: to afford alcohols resulting from the ring-opening of the epoxide. masterorganicchemistry.com
It is crucial to carry out Grignard reactions under anhydrous conditions, as Grignard reagents are strong bases and will react with water or other protic solvents. youtube.comlibretexts.org
Rearrangement Reactions in Indene (B144670) Systems
The indene core itself can undergo rearrangement reactions, which are broad classes of organic reactions involving a change in the connectivity of the molecule, often through the intramolecular migration of a substituent. wikipedia.org
Skeletal Rearrangements
Skeletal rearrangements involve a modification of the carbon framework of the molecule. wikipedia.org In substituted indene systems, these rearrangements can be promoted under various conditions. For instance, isomerization between substituted aminoindenes has been observed to occur via the rearrangement of the indene framework. researchgate.net These rearrangements can be influenced by factors such as substituents and reaction conditions. Visible-light-promoted cascade reactions of certain heteroaryl-substituted enallenes can lead to a skeletal rearrangement of the carbon nuclei. mdpi.com
Electrophilic and Radical Reactions of the Indene Ring System
The this compound molecule possesses two primary sites for electrophilic and radical attack: the C2-C3 double bond of the five-membered ring and the substituted benzene (B151609) ring. The reaction pathway is often dictated by the nature of the reagent and the reaction conditions.
Electrophilic Reactions: Electrophilic addition to the C2-C3 double bond is a characteristic reaction of indenes. Reagents like bromine (Br₂) or hydrogen halides (HBr) can add across this bond. pressbooks.pub In the case of HBr addition, the reaction proceeds via a carbocation intermediate. Protonation of the double bond will preferentially occur at the C3 position to form a more stable secondary carbocation at C2, which is also benzylic and further stabilized by the adjacent aromatic ring. The subsequent attack by the bromide ion would then yield the 1,2-addition product. The 2-methyl group on the double bond significantly influences this reaction by stabilizing the positive charge on the C2 carbon.
Simultaneously, the benzene portion of the indene can undergo electrophilic aromatic substitution (EAS). vanderbilt.edu Common EAS reactions include halogenation, nitration, and Friedel-Crafts alkylation/acylation. organic-chemistry.org The outcome of these reactions is governed by the directing effects of the substituents already present on the ring (the bromine atom, the methyl group, and the fused cyclopentenyl ring). There is a competition between addition to the double bond and substitution on the aromatic ring, which can often be controlled by reaction conditions.
Radical Reactions: The indene system is also susceptible to radical reactions. Radical addition of HBr, initiated by peroxides or light, can occur across the C2-C3 double bond. In contrast to electrophilic addition, this reaction proceeds via a radical intermediate. The bromine radical (Br•) adds to the double bond to form the most stable carbon radical. nih.gov In this case, the bromine radical would add to the C2 position, placing the more stable tertiary benzylic radical at the C1 position before it is quenched.
Furthermore, the methyl groups on the indene ring, particularly the one at the C5 position (a benzylic position), are potential sites for radical substitution. Under conditions that favor radical mechanisms, such as using N-Bromosuccinimide (NBS) with light or a radical initiator, allylic or benzylic bromination can occur. masterorganicchemistry.com This would involve the abstraction of a hydrogen atom from the C5-methyl group to form a stable benzylic radical, which then reacts with bromine. researchgate.netyoutube.com
Influence of Bromine and Methyl Substituents on Reaction Pathways and Regioselectivity
The regioselectivity of reactions on this compound is determined by the electronic and steric properties of its substituents.
Influence on Electrophilic Aromatic Substitution (EAS): For EAS reactions on the benzene ring, the directing effects of the C4-bromo and C5-methyl groups are paramount.
Methyl Group (-CH₃): The methyl group at C5 is an activating group, meaning it increases the rate of EAS compared to benzene. It is an ortho, para-director, donating electron density to the ring primarily through hyperconjugation and inductive effects, thereby stabilizing the carbocation intermediate (arenium ion) formed during the attack. vanderbilt.edu
Bromine Atom (-Br): The bromine atom at C4 is a deactivating group due to its strong electron-withdrawing inductive effect. However, it is also an ortho, para-director because its lone pairs can donate electron density through resonance, which helps to stabilize the arenium ion when the electrophile attacks at these positions. nih.gov
When both an activating and a deactivating group are present, the activating group generally controls the regioselectivity. vanderbilt.edu Therefore, the C5-methyl group is the dominant directing group. The positions ortho to the methyl group are C6 and C4. The C4 position is already substituted with bromine. The position para to the methyl group is C7. Therefore, electrophilic attack is strongly directed towards the C6 and C7 positions. Steric hindrance may play a role, potentially favoring attack at the less hindered C7 position over the C6 position, which is adjacent to the fused five-membered ring.
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect | Favored Positions for Attack |
|---|---|---|---|---|---|
| -CH₃ | C5 | Electron-donating (Inductive/Hyperconjugation) | Activating | ortho, para | C4 (blocked), C6, C7 (para) |
| -Br | C4 | Inductive: Withdrawing; Resonance: Donating | Deactivating | ortho, para | C3 (blocked), C5 (blocked), C6 (para) |
Influence on Double Bond Reactivity: The 2-methyl group on the five-membered ring has a significant impact on the reactivity of the C2-C3 double bond.
Electronic Effect: The methyl group is electron-donating, which increases the nucleophilicity of the double bond, making it more reactive towards electrophiles. During electrophilic addition, it stabilizes the resulting carbocation intermediate at the C2 position.
Steric Effect: The presence of the methyl group at C2 introduces steric hindrance. This can influence the trajectory of attack by incoming reagents. For example, in radical additions, the attacking radical may preferentially add to the less hindered C3 carbon if steric factors are significant, although electronic stabilization of the resulting radical intermediate is typically the dominant factor. pressbooks.pub
| Reactant | Reaction | Position of Attack | Product | Distribution (%) | Reason for Selectivity |
|---|---|---|---|---|---|
| 4-Bromotoluene | Chlorination (EAS) | ortho to -CH₃ | 4-Bromo-2-chlorotoluene | ~86% | Strong activating and directing effect of the methyl group. |
| ortho to -Br | 4-Bromo-3-chlorotoluene | ~14% | Minor product due to the weaker directing effect of bromine. |
Note: This data is for 4-bromotoluene, a structural analog, to illustrate the dominant directing effect of a methyl group over a bromine atom.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 4 Bromo 2,5 Dimethyl 1h Indene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the carbon and hydrogen frameworks.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of 4-Bromo-2,5-dimethyl-1H-indene is predicted to provide distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. Protons on the aromatic ring are expected to appear in the downfield region (typically δ 6.5-8.0 ppm) due to the deshielding effect of the ring current. The methyl groups and the methylene (B1212753) protons of the five-membered ring would appear in the more shielded, upfield region.
Key expected features include:
Aromatic Protons: Signals for the two aromatic protons, likely appearing as distinct singlets or doublets depending on coupling, in the aromatic region.
Vinyl Proton: A signal for the vinylic proton on the five-membered ring.
Methylene Protons: A singlet for the CH₂ group in the indene (B144670) ring.
Methyl Protons: Two distinct singlets for the two methyl groups, with one attached to the aromatic ring and the other to the five-membered ring.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 7.0 - 7.5 | m |
| Vinyl CH | 6.0 - 6.5 | s |
| Methylene CH₂ | 3.0 - 3.5 | s |
| Aromatic CH₃ | 2.2 - 2.6 | s |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Given the structure of this compound, a total of 11 distinct carbon signals are expected, as all carbon atoms are in unique chemical environments. The carbon atom attached to the bromine will be significantly influenced by the halogen's electronegativity.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Quaternary C-Br | 115 - 125 |
| Aromatic CH | 120 - 130 |
| Quaternary Aromatic C | 135 - 145 |
| Vinyl C | 125 - 140 |
| Quaternary Vinyl C | 140 - 150 |
| Methylene CH₂ | 35 - 45 |
| Aromatic CH₃ | 18 - 25 |
Two-Dimensional NMR Techniques (e.g., COSY, APT)
To definitively assign the proton and carbon signals, two-dimensional NMR techniques are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, helping to identify adjacent protons. For instance, it could confirm couplings between aromatic protons if they are close enough.
APT (Attached Proton Test): An APT experiment distinguishes between carbon atoms based on the number of attached protons. CH and CH₃ signals will appear with opposite phase to CH₂ and quaternary carbon signals. This would be instrumental in confirming the assignments made in the ¹³C NMR spectrum.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₁H₁₁Br), the expected exact mass can be calculated. The presence of bromine is readily identified by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about its functional groups.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present.
Predicted FT-IR Data
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C=C stretch (alkene) | 1620 - 1680 |
This comprehensive suite of spectroscopic techniques would provide the necessary data to fully characterize and confirm the structure of this compound with a high degree of confidence.
Fourier Transform Raman (FT-Raman) Spectroscopy
Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule, providing a detailed fingerprint of its structural framework. In the analysis of this compound, FT-Raman spectroscopy would reveal characteristic vibrations of the substituted indene core.
Furthermore, the in-plane and out-of-plane bending vibrations of the aromatic C-H bonds are expected in the 1000-1300 cm⁻¹ and 700-1000 cm⁻¹ regions, respectively scialert.net. The presence of the methyl groups at the C2 and C5 positions would introduce additional vibrational modes, including symmetric and asymmetric C-H stretching and bending vibrations. The C-Br stretching vibration is anticipated to appear at a lower frequency, typically in the range of 500-700 cm⁻¹, providing direct evidence for the bromine substitution.
Table 1: Predicted FT-Raman Vibrational Modes for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch (CH₃) | 2850-3000 |
| Aromatic C=C Stretch | 1450-1600 |
| C=C Stretch (Cyclopentene) | 1620-1680 |
| CH₃ Bending | 1375-1450 |
| In-plane C-H Bending | 1000-1300 |
| Out-of-plane C-H Bending | 700-1000 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the connectivity and stereochemistry of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Although a crystal structure for this compound is not present in the available search results, data from analogous structures, such as 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, can offer significant insights nih.gov. In this related compound, the dihydroindene moiety is reported to be nearly planar nih.gov. This suggests that the indene core of this compound would also be largely planar. The analysis of the crystal structure would confirm the positions of the bromine atom and the two methyl groups on the indene ring.
Key parameters that would be determined from an X-ray crystallographic analysis of this compound are presented in the hypothetical data table below. These values are based on expected bond lengths and angles for similar organic molecules. The crystal packing would likely be influenced by intermolecular interactions such as π-stacking between the aromatic rings of adjacent molecules and potentially halogen bonding involving the bromine atom mdpi.com.
Table 2: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-15 |
| b (Å) | ~5-10 |
| c (Å) | ~15-20 |
| β (°) | ~90-105 |
| Volume (ų) | ~1500-2000 |
| Z (molecules per unit cell) | 4 |
| C-C (aromatic) bond length (Å) | ~1.39 |
| C-C (aliphatic) bond length (Å) | ~1.54 |
| C-Br bond length (Å) | ~1.90 |
| C-C-C (aromatic) bond angle (°) | ~120 |
Theoretical and Computational Chemistry Investigations of 4 Bromo 2,5 Dimethyl 1h Indene
Mechanistic Studies using Computational Methods
Computational chemistry serves as a powerful tool for elucidating the intricate details of chemical reactions involving substituted indenes. Through the application of quantum mechanical calculations, it is possible to model reaction mechanisms, identify transient species like transition states, and understand the energetic factors that govern reaction outcomes. These theoretical investigations provide insights that are often difficult or impossible to obtain through experimental means alone.
The exploration of a chemical reaction's potential energy surface (PES) is fundamental to understanding its mechanism. Transition state (TS) analysis is a cornerstone of this exploration, allowing for the identification of the highest energy point along the minimum energy path connecting reactants and products. For reactions involving 4-bromo-2,5-dimethyl-1H-indene, such as electrophilic additions, cycloadditions, or rearrangements, computational methods can precisely locate the geometry of the transition state.
Methodologies like Density Functional Theory (DFT) are commonly employed to map reaction pathways. These studies reveal the geometric changes that occur as reactants evolve into products, highlighting bond-breaking and bond-forming events. For instance, in a hypothetical electrophilic bromination reaction, computational analysis could model the formation of a bromonium ion intermediate and its subsequent ring-opening, identifying the transition states for each step. The concept of transition-state aromaticity can also be evaluated to understand the stability of the TS, although increased aromaticity does not always correlate with lower activation barriers beilstein-journals.org. The synchronicity of a reaction, which describes the extent to which bonds are broken and formed in concert, is another key parameter derived from TS analysis beilstein-journals.org.
Table 1: Hypothetical Transition State Parameters for a Reaction of this compound This table illustrates typical data obtained from a transition state analysis. The values are hypothetical.
| Reaction Coordinate | Key Bond Distances (Å) | Imaginary Frequency (cm⁻¹) | Description |
|---|---|---|---|
| Reactant Complex | C1-Br: 3.20, C2-Br: 3.15 | 0 | Initial association of reactants |
| Transition State 1 | C1-Br: 2.50, C2-Br: 2.45 | -350 | Formation of bromonium ion |
| Intermediate | C1-Br: 2.10, C2-Br: 2.10 | 0 | Stable bromonium ion |
| Transition State 2 | C1-Nu: 2.20, C1-Br: 2.60 | -280 | Nucleophilic attack and ring opening |
Once the stationary points on the potential energy surface (reactants, transition states, intermediates, and products) are located, their relative energies can be calculated to determine the energy barriers, or activation energies (Ea), for each step of the reaction. The activation energy is the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. A lower energy barrier corresponds to a faster reaction.
Computational studies provide quantitative predictions of these barriers. For example, in reactions involving substituted indenes, theoretical calculations can predict how the electronic and steric effects of the bromo and dimethyl substituents influence the activation energy. These calculations can help rationalize experimentally observed reaction rates and selectivities. Kinetic profiling through computational methods can also reveal potential catalyst deactivation or product inhibition pathways by modeling the interactions of all species present in the reaction mixture acs.org. The difference in energy between the starting materials and the transition state structure directly impacts the reaction rate utdallas.edu.
Table 2: Calculated Energy Barriers for a Hypothetical Reaction Pathway This table shows representative data for calculated energies along a reaction pathway. Energies are relative to the reactants.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State 1 | +15.5 |
| Intermediate | +4.2 |
| Transition State 2 | +18.0 |
Conformational Analysis and Stereochemical Considerations
The three-dimensional structure of this compound, particularly the conformation of the five-membered ring, plays a significant role in its reactivity and properties. The indene (B144670) system is largely planar, but the saturated carbon atom (C1) allows for some puckering of the five-membered ring. Computational methods, often in conjunction with experimental techniques like NMR spectroscopy, are invaluable for exploring the conformational landscape of such molecules nih.govrsc.org.
Conformational analysis involves identifying all possible low-energy structures (conformers) and determining their relative stabilities. For this compound, this would involve analyzing the pucker of the cyclopentene (B43876) moiety. While the dihydroindene moiety in similar structures is found to be nearly planar, slight twists are often observed nih.gov. The relative energies of different conformers can be calculated, revealing the most stable or preferred geometry. In substituted systems like 2,3-dibromo-1,1-dimethylindanes, specific conformations can lead to unusual NMR coupling constants that defy generally accepted rules for stereochemical assignment nih.gov.
These conformational preferences have direct stereochemical implications. The accessibility of the double bond for reagents, for example, can be influenced by the ring's conformation and the orientation of the substituents. Computational modeling can predict the stereochemical outcome of reactions by comparing the energy barriers of reaction pathways leading to different stereoisomers. DFT calculations at levels such as B3LYP/6-31G(d) have been used to obtain optimized ground-state structures for related bromo-indene derivatives to investigate the stability of different stereoisomers nih.gov.
Table 3: Relative Energies of Hypothetical Conformers of this compound This table provides an example of data from a conformational analysis. The conformers and energies are hypothetical.
| Conformer | Ring Pucker Description | Dihedral Angle (C3a-C4-C5-C6) | Relative Energy (kcal/mol) |
|---|---|---|---|
| A | Envelope (C1-out-of-plane) | 178.5° | 0.00 |
| B | Twisted | 175.0° | +1.2 |
Synthetic Utility and Potential Applications in Advanced Materials and Catalysis Research
Intermediates in the Synthesis of Complex Organic Architectures
The strategic placement of a bromine atom on the aromatic ring of the 2,5-dimethyl-1H-indene core renders it an excellent intermediate for the synthesis of more intricate organic structures. The carbon-bromine bond serves as a reactive handle for a variety of cross-coupling reactions, which are fundamental to modern organic synthesis. Methodologies such as the Suzuki and Heck reactions allow for the introduction of a wide array of functional groups at the 4-position of the indene (B144670) ring.
For instance, the palladium-catalyzed Suzuki coupling of related bromo-indenone compounds with various arylboronic acids has been shown to proceed with high efficiency. mit.edu This suggests that 4-Bromo-2,5-dimethyl-1H-indene can be similarly employed to create a library of 4-aryl-2,5-dimethyl-1H-indenes. These resulting molecules, with their extended conjugation and tailored steric and electronic properties, are valuable precursors for pharmaceuticals, organic electronics, and other advanced materials. The presence of the methyl groups at the 2 and 5 positions can also influence the reactivity and solubility of the resulting complex architectures.
Precursors for Functional Materials and Polymers
The utility of this compound extends into the realm of materials science, where it serves as a precursor to functional polymers. While not typically used as a monomer in direct polymerization, its derivatives, particularly the organometallic complexes discussed in the following section, are instrumental in producing polymers with specific properties.
The primary application in this area is in the field of olefin polymerization. Metallocene catalysts derived from this compound are used to produce polyolefins such as polyethylene (B3416737) and polypropylene. google.com The substitution pattern on the indenyl ligand, specifically the bromo and dimethyl groups, can influence the catalyst's activity, stereoselectivity, and the molecular weight of the resulting polymer. This allows for the fine-tuning of the polymer's physical and mechanical properties, leading to materials suitable for a wide range of applications, from everyday plastics to specialized engineering materials.
Furthermore, the potential exists for the bromine atom to be replaced with other functional groups either before or after polymerization, opening avenues for the creation of functionalized polymers with tailored properties such as altered surface energy, conductivity, or chemical reactivity.
Development of Ligands for Organometallic Catalysis
A significant area of application for this compound is in the synthesis of ligands for organometallic catalysis. The indenyl framework is a well-established ligand scaffold in coordination chemistry, particularly for the development of metallocene catalysts used in olefin polymerization. google.com
The synthesis of these catalysts involves the deprotonation of the cyclopentadienyl (B1206354) ring of the indene to form an indenyl anion, which then coordinates to a transition metal center, such as zirconium or hafnium. The presence of the bromine atom and two methyl groups on the indene ligand is not merely incidental; these substituents play a crucial role in modulating the electronic and steric environment of the metal center. google.com
The electron-withdrawing nature of the bromine atom can affect the electrophilicity of the metal center, which in turn influences the catalyst's activity and its ability to copolymerize different olefins. The methyl groups provide steric bulk, which can control the stereochemistry of the polymerization, leading to polymers with specific tacticities (e.g., isotactic or syndiotactic polypropylene). This level of control is highly desirable in the production of high-performance polymers.
A key patent details the use of this compound in the preparation of halogen-substituted metallocene compounds. google.com These compounds, when activated, form highly efficient catalyst systems for the polymerization of olefins. The patent highlights how the specific substitution pattern of this indene derivative contributes to the performance of the resulting catalyst.
| Ligand Precursor | Resulting Catalyst Type | Application |
| This compound | Halogen-substituted metallocene | Olefin Polymerization |
Derivatization for Specialized Research Applications
The reactivity of the bromine atom and the indenyl ring system makes this compound a versatile substrate for derivatization in specialized research applications. The conversion of this compound into metallocene catalysts is a prime example of such a derivatization. This process involves a series of chemical transformations to create a highly specialized molecule for a specific catalytic purpose. google.com
Beyond catalysis, the bromine atom can be transformed into a variety of other functional groups through nucleophilic substitution or organometallic chemistry. For example, lithiation of the bromo-indene followed by quenching with an electrophile can introduce a wide range of substituents at the 4-position. This allows researchers to synthesize novel indene derivatives for various studies, including medicinal chemistry, where the indene scaffold is a known pharmacophore, and in the development of new photoactive or electroactive materials.
The ability to selectively modify the molecule at a specific position allows for the systematic investigation of structure-property relationships in these novel compounds. This makes this compound a valuable tool for fundamental chemical research and the development of new technologies.
Current Research Challenges and Future Directions
Development of Highly Regio- and Stereoselective Synthetic Pathways to 4-Bromo-2,5-dimethyl-1H-indene
A primary challenge in the synthesis of polysubstituted indenes is the precise control over the placement of functional groups (regioselectivity) and their spatial arrangement (stereoselectivity). The synthesis of this compound is no exception, and future research will likely focus on overcoming these synthetic hurdles.
Current synthetic strategies for related bromo-indenes often involve multi-step processes that may lack the desired selectivity, leading to isomeric mixtures that are difficult to separate. For instance, the bromination of substituted indanones can occur at various positions on the cyclopentanone ring. researchgate.net The development of synthetic routes that can selectively introduce the bromine atom at the 4-position and the methyl groups at the 2- and 5-positions of the indene (B144670) core in a controlled manner is a significant area for future investigation.
Furthermore, if the indene is to be used as a chiral ligand, for example in the synthesis of ansa-metallocenes, then control of stereochemistry is paramount. researchgate.net Future research will need to explore asymmetric synthetic methods to produce enantiomerically pure forms of this compound and its derivatives. This could involve the use of chiral catalysts or starting materials. amanote.com
| Synthetic Challenge | Potential Future Approach | Key References |
| Regiocontrol in Bromination | Directed ortho-metalation followed by bromination; Use of specific brominating agents with high regioselectivity. | researchgate.net |
| Control of Methyl Group Placement | Multi-step synthesis with blocking groups; Catalytic C-H activation and methylation. | researchgate.netorganic-chemistry.org |
| Stereoselective Synthesis | Asymmetric catalysis; Use of chiral auxiliaries or starting materials. | amanote.com |
Exploration of Novel Catalytic Systems for Efficient Transformations
The functionalization of the this compound scaffold, particularly through cross-coupling reactions at the bromo-position, is crucial for the synthesis of more complex molecules. While palladium-catalyzed reactions like the Suzuki-Miyaura coupling are commonly employed for aryl-aryl bond formation in related bromo-indanone systems, there is a continuous need for more efficient and versatile catalytic systems. semanticscholar.org
Future research will likely focus on the development of novel catalysts that can operate under milder reaction conditions, tolerate a wider range of functional groups, and provide higher yields. This includes exploring catalysts based on other transition metals such as nickel, rhodium, or iron, which can offer different reactivity and selectivity profiles. organic-chemistry.orgacs.org The development of ligand-free catalytic systems, as has been demonstrated for the Suzuki coupling of 4-bromo-2-methyl-1H-indanone, presents a promising avenue for creating more cost-effective and environmentally friendly synthetic protocols. semanticscholar.org
| Catalyst System | Potential Application | Advantages |
| Palladium-based catalysts | Suzuki, Heck, and Sonogashira couplings | Well-established, high efficiency |
| Nickel-based catalysts | Reductive couplings, C-H activation | Lower cost, unique reactivity |
| Rhodium-based catalysts | Annulation reactions, asymmetric synthesis | High regio- and stereoselectivity |
| Iron-based catalysts | Cross-coupling reactions | Abundant, low toxicity |
In-depth Mechanistic Understanding of Complex Reaction Pathways
A thorough understanding of the reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. For the synthesis and transformation of this compound, this involves elucidating the intricate steps of catalytic cycles and identifying key intermediates.
For example, in palladium-catalyzed cross-coupling reactions, the mechanism involves oxidative addition, transmetalation, and reductive elimination. semanticscholar.org A detailed understanding of these steps for the specific substrate this compound can help in fine-tuning reaction parameters to minimize side reactions and improve product yields. Future work in this area will likely involve a combination of experimental techniques, such as kinetic studies and the isolation and characterization of intermediates, along with computational modeling. organic-chemistry.org Understanding potential radical pathways in certain metal-catalyzed transformations is also a critical area of investigation. acs.org
Application of Advanced Spectroscopic Techniques for Dynamic Studies
The characterization of this compound and its derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry. nih.gov While standard 1D and 2D NMR techniques are powerful for structural elucidation, there is an opportunity to apply more advanced spectroscopic methods for dynamic studies.
Future research could employ in-situ spectroscopic techniques, such as real-time NMR or infrared (IR) spectroscopy, to monitor the progress of reactions involving this compound. This would provide valuable kinetic data and help in the identification of transient intermediates, contributing to a more complete mechanistic picture. Furthermore, advanced solid-state NMR techniques could be used to study the structure and dynamics of this compound and its derivatives in the solid state, which is particularly relevant for materials science applications. The combination of experimental spectroscopic data with quantum chemical calculations can provide a more detailed assignment of vibrational modes and a deeper understanding of the molecule's electronic structure. dergipark.org.tr
Computational Design and Prediction of Novel this compound Derivatives
Computational chemistry offers a powerful tool for the rational design of new molecules and for predicting their properties. In the context of this compound, computational methods such as Density Functional Theory (DFT) can be used to explore the potential energy surface of reactions, predict the stability of different isomers, and calculate various molecular properties. nih.gov
Future research will likely see an increased use of computational screening to identify promising new derivatives of this compound for specific applications. For example, by calculating properties such as the HOMO-LUMO gap and molecular electrostatic potential, it may be possible to predict the electronic and photophysical properties of new materials derived from this indene. dergipark.org.tr Computational studies can also aid in the design of new catalysts and ligands by modeling their interaction with the substrate and predicting their effect on reaction outcomes.
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Geometric optimization, reaction mechanism studies | Stability, electronic properties, vibrational frequencies |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra | Excitation energies, oscillator strengths |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions | Conformational preferences, solvation effects |
Q & A
Q. What are the recommended synthetic routes for 4-Bromo-2,5-dimethyl-1H-indene, and how can purity be optimized?
The synthesis of this compound derivatives often begins with functionalized indene precursors. For example, 4-bromo-2,3-dihydro-1H-inden-1-one (CAS 2001-29-8) has been used as a starting material in allyl esterification reactions under palladium catalysis, yielding intermediates like 2-methylallyl 4-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate with 83% efficiency . To optimize purity, column chromatography (e.g., Pentane:Ethyl Acetate = 9:1) and recrystallization are effective. Monitoring reaction progress via TLC (Rf values) and verifying purity through melting point analysis (e.g., 51–54°C) are critical steps .
Q. How can the structural identity of this compound be confirmed?
X-ray crystallography is the gold standard for structural confirmation. Related brominated indene derivatives, such as (2E)-2-(4-Bromobenzylidene)-2,3-dihydro-1H-inden-1-one, have been characterized using single-crystal X-ray diffraction to resolve bond lengths, angles, and stereochemistry . For routine verification, combine NMR (¹H/¹³C) and HRMS. Substituent effects (e.g., bromine’s deshielding impact) must be accounted for in spectral interpretation.
Q. What safety protocols are essential for handling brominated indene derivatives?
Brominated compounds often require stringent safety measures. While direct safety data for this compound is limited, analogous compounds like 4-bromo-2,5-DMA (a regulated hallucinogen) highlight risks of serotonin receptor activation and potential toxicity . Use fume hoods, PPE (gloves, goggles), and adhere to OSHA HCS guidelines for exempt preparations . Store materials in sealed containers under inert atmospheres to prevent degradation.
Advanced Research Questions
Q. How do steric and electronic effects influence regioselective functionalization of this compound?
The bromine atom at position 4 and methyl groups at positions 2 and 5 create steric hindrance, directing electrophilic attacks to less hindered sites (e.g., position 3 or 6). Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids has been used for regioselective arylations in related systems .
Q. What analytical challenges arise in quantifying trace amounts of this compound in biological matrices?
Low concentrations and matrix interference complicate detection. A validated LC-ESI-MS/MS method for structurally similar compounds (e.g., 4-bromo-2,5-DMA) employs solid-phase extraction (SPE) for sample cleanup, followed by ionization in positive mode with MRM transitions (e.g., m/z 274 → 172 for quantification). Method sensitivity (LOQ ≤ 0.1 ng/mL) and recovery rates (>85%) must be established .
Q. How does this compound interact with biological targets, and what are the implications for neuropharmacology?
Though direct data is scarce, brominated phenethylamines (e.g., 2C-B) exhibit high affinity for 5-HT2A/2C receptors (Ki = 2.2–2.8 nM) . Molecular docking studies can predict interactions between the indene scaffold and serotonin receptors. In vitro assays (e.g., calcium flux in HEK293 cells expressing 5-HT2A) are recommended to validate activity.
Q. What strategies mitigate contradictions in spectral data for brominated indene derivatives?
Contradictions often arise from tautomerism or solvent effects. For example, dihydroindenone derivatives exhibit keto-enol tautomerism, altering NMR signals. Use deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR to stabilize conformers. Cross-validate with IR (C=O stretch ~1700 cm⁻¹) and UV-Vis (λmax ~280 nm for conjugated systems) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
